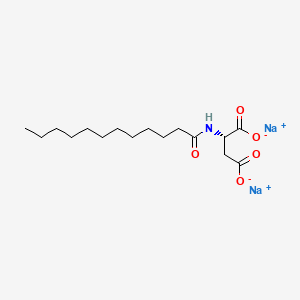![molecular formula C10H12N2OS B1643946 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide CAS No. 328961-28-0](/img/structure/B1643946.png)
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide
Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Applications
One significant area of research involves the synthesis of derivatives of thioxoacetamide compounds, including 2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide, for potential pharmacological applications. For instance, Severina et al. (2020) explored the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents. Their study highlighted the synthesis process and pharmacological evaluation, indicating moderate anticonvulsant activity for the compounds studied Severina et al., 2020.
Heterocyclic Chemistry and Sensory Applications
Research by Hunnur et al. (2005) focused on heterocyclic synthesis through 1,3-dipolar cycloaddition reactions, creating derivatives for potential use in sensory applications. This study exemplifies the versatility of thioxoacetamide compounds in synthesizing heterocyclic compounds with potential sensory functionalities Hunnur et al., 2005.
Environmental Applications
Houdier et al. (2000) developed a new fluorescent probe for the sensitive detection of carbonyl compounds in environmental water samples, demonstrating the chemical versatility and utility of thioxoacetamide derivatives in environmental chemistry Houdier et al., 2000.
Polymer and Material Science
Another research application of these compounds is in material science, where Puterová et al. (2008) explored the synthesis of novel 5-chlorinated 2-aminothiophenes, using thioxoacetamide derivatives as precursors for oligomers in polymer research Puterová et al., 2008.
Antitumor Activity
A study by Khalifa et al. (2020) on the Gewald synthesis of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds showcased the antitumor profile of these compounds, highlighting their potential as antitumor agents Khalifa et al., 2020.
Biochemical Analysis
Biochemical Properties
2-[(3,5-Dimethylphenyl)amino]-2-thioxoacetamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiazolecarboxamides, a class of heterocyclic compounds containing a thiazole ring
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to interact with specific enzymes involved in metabolic pathways, altering their activity and resulting in downstream effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity significantly changes at specific dosage levels . These findings are crucial for determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in thiazolecarboxamide metabolism . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-6-3-7(2)5-8(4-6)12-10(14)9(11)13/h3-5H,1-2H3,(H2,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQCQDRUGGBHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)







